An In-Depth Technical Guide to 6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid (CAS Number: 2044702-76-1)
An In-Depth Technical Guide to 6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid (CAS Number: 2044702-76-1)
A Theoretical Exploration of a Novel Sulfonylurea Derivative for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a theoretical and predictive guide to the compound 6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid. As of the time of writing, there is a notable absence of published literature specifically detailing the synthesis, characterization, and biological activity of this molecule. The information presented herein is extrapolated from the well-established chemistry and pharmacology of the sulfonylurea class of compounds and its constituent structural motifs. This guide is intended to serve as a foundational resource for researchers interested in the potential of this and similar novel chemical entities.
Introduction
The sulfonylurea moiety is a cornerstone in medicinal chemistry, most recognized for its role in the development of oral hypoglycemic agents for the management of type 2 diabetes mellitus.[1] These compounds typically exert their effects by interacting with the sulfonylurea receptor (SUR) on pancreatic β-cells, leading to the stimulation of insulin secretion. Beyond their antidiabetic applications, sulfonylurea derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2]
This guide focuses on the novel, yet uncharacterized, compound 6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid. Its structure uniquely combines three key chemical features: a 4-bromophenylsulfonyl group, a urea linker, and a hexanoic acid tail. This combination suggests a molecule with potential for diverse biological interactions and therapeutic applications. The presence of the halogenated phenyl ring may influence its pharmacokinetic profile and target binding affinity, while the hexanoic acid chain provides a flexible linker and a potential point for further chemical modification or interaction with biological systems.[3]
This document will provide a comprehensive theoretical framework for the synthesis, characterization, and potential biological evaluation of this intriguing molecule.
Physicochemical Properties
A summary of the basic physicochemical properties of 6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid is presented below.
| Property | Value |
| CAS Number | 2044702-76-1 |
| Molecular Formula | C₁₃H₁₇BrN₂O₅S |
| Molecular Weight | 393.25 g/mol |
| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)NC(=O)NCCCCCC(=O)O)Br |
Proposed Synthesis
The synthesis of sulfonylureas is well-documented, with the most common method involving the reaction of a sulfonamide with an isocyanate.[4][5] A plausible synthetic route for 6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid is outlined below. This two-step process begins with the preparation of the key intermediate, 4-bromophenylsulfonyl isocyanate, followed by its reaction with 6-aminohexanoic acid.
Step 1: Synthesis of 4-Bromophenylsulfonyl Isocyanate
The synthesis of the isocyanate intermediate can be achieved by reacting 4-bromophenylsulfonamide with phosgene in an inert solvent.[6][7]
Figure 1: Proposed synthesis of 4-bromophenylsulfonyl isocyanate.
Step 2: Synthesis of 6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid
The final product is synthesized by the nucleophilic addition of the amino group of 6-aminohexanoic acid to the isocyanate group of 4-bromophenylsulfonyl isocyanate.[4]
Figure 2: Proposed synthesis of the target compound.
Experimental Protocol: Synthesis
Materials:
-
4-Bromophenylsulfonamide
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Inert solvent (e.g., toluene, tetrahydrofuran)
-
Base (e.g., triethylamine)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Synthesis of 4-Bromophenylsulfonyl Isocyanate:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve 4-bromophenylsulfonamide in an appropriate inert solvent.
-
Carefully add a solution of phosgene in the same solvent dropwise to the reaction mixture at a controlled temperature.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate spectroscopic method.
-
Upon completion, remove the solvent under reduced pressure to yield the crude 4-bromophenylsulfonyl isocyanate. This intermediate is often used immediately in the next step without further purification due to its reactivity.
-
-
Synthesis of 6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid:
-
Dissolve 6-aminohexanoic acid in an inert solvent in a separate reaction flask and add a suitable base, such as triethylamine.
-
Cool the solution in an ice bath and slowly add a solution of the crude 4-bromophenylsulfonyl isocyanate from the previous step.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid.
-
Structural Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[9][10][11]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, the methylene protons of the hexanoic acid chain, and the NH protons of the ureido group. The integration of these signals should correspond to the number of protons in each environment.[10]
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule, with distinct signals for the aromatic carbons, the carbonyl carbon of the urea and carboxylic acid, and the aliphatic carbons of the hexanoic acid chain.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[12][13][14] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in the molecule.[15][16][17] Characteristic absorption bands are expected for the N-H and C=O stretching of the ureido group, the S=O stretching of the sulfonyl group, the O-H and C=O stretching of the carboxylic acid, and the C-H stretching of the aromatic and aliphatic moieties.
Postulated Biological Activities and Experimental Evaluation
Based on its structural features, 6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid may exhibit a range of biological activities. The following sections outline these potential activities and the experimental protocols to investigate them.
Antidiabetic Activity: Insulin Secretagogue
The most prominent and well-established activity of sulfonylureas is their ability to stimulate insulin secretion from pancreatic β-cells.
Mechanism of Action: Sulfonylureas bind to the SUR1 subunit of the ATP-sensitive potassium (K-ATP) channel on the plasma membrane of pancreatic β-cells.[18] This binding leads to the closure of the K-ATP channel, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of Ca²⁺ ions, which triggers the exocytosis of insulin-containing granules.[19]
Figure 3: Signaling pathway of glucose-stimulated and sulfonylurea-induced insulin secretion.
Experimental Protocol: In Vitro Insulin Secretion Assay
This protocol describes the measurement of insulin secretion from a pancreatic β-cell line (e.g., MIN6 or INS-1) in response to the test compound.[20]
Workflow:
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